S100C protein - 146909-89-9

S100C protein

Catalog Number: EVT-1516609
CAS Number: 146909-89-9
Molecular Formula: C28H26Cl2N2Pd2.2C5H5.2Fe
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S100C is primarily expressed in the brain and other tissues such as muscle and skin. It is classified under the S100 family of proteins, which are known for their ability to bind calcium ions and exhibit diverse biological functions. The S100 proteins are generally categorized based on their molecular weight, with S100C having a molecular weight of approximately 10 kDa.

Synthesis Analysis

Methods and Technical Details

The synthesis of S100C can be achieved through recombinant DNA technology. Commonly, Escherichia coli strains such as BL21 are used as host cells for the expression of recombinant S100C proteins. The process typically involves:

  1. Cloning: The gene encoding S100C is inserted into an expression vector.
  2. Transformation: The vector is introduced into E. coli cells.
  3. Induction: Protein expression is induced using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: Purification is often performed using a combination of ion exchange chromatography and gel filtration to isolate the protein from other cellular components .

This method allows for high yields of purified S100C suitable for further analysis.

Molecular Structure Analysis

Structure and Data

S100C protein consists of 92 amino acids and contains two EF-hand motifs that facilitate calcium binding. The protein exhibits a characteristic dimeric structure when bound to calcium ions, which is essential for its functional activity. Structural studies have shown that the calcium-bound form undergoes conformational changes that enhance its interaction with target proteins .

Structural Data

  • Molecular Weight: ~10 kDa
  • Number of Amino Acids: 92
  • Calcium Binding Sites: Two EF-hand motifs
Chemical Reactions Analysis

Reactions and Technical Details

S100C participates in several biochemical reactions primarily through its calcium-binding capability. Upon binding calcium ions, S100C can interact with various target proteins, modulating their activity. This interaction often leads to conformational changes in both the S100C protein and its target, influencing cellular signaling pathways.

The binding mechanism typically involves:

  1. Calcium Binding: Calcium ions bind to the EF-hand motifs.
  2. Conformational Change: The binding induces a structural change that exposes interaction sites for target proteins.
  3. Complex Formation: S100C forms complexes with various proteins, affecting their function .
Mechanism of Action

Process and Data

The mechanism of action for S100C involves its role as a calcium sensor within cells. When intracellular calcium levels rise, S100C binds these ions, leading to:

  • Activation of Target Proteins: Binding can activate or inhibit various signaling pathways.
  • Regulation of Cellular Processes: This includes modulation of cell proliferation, differentiation, and apoptosis.

Data suggest that dysregulation of S100C activity can contribute to disease states such as cancer, where it may promote tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in physiological buffers at neutral pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Isoelectric Point: Average isoelectric point around 5.68.
  • Calcium Dependency: Functionally dependent on the presence of calcium ions for activity.

These properties make S100C an interesting target for therapeutic interventions in diseases where calcium signaling is disrupted.

Applications

Scientific Uses

S100C has potential applications in various fields:

  • Cancer Research: Its role in tumor progression makes it a candidate for biomarker studies or therapeutic targets.
  • Neuroscience: Investigating its function in neurodegenerative diseases could lead to insights into disease mechanisms.
  • Drug Development: Understanding its interactions with other proteins may facilitate the design of drugs that modulate its activity.
Introduction to the S100 Protein Family

Historical Discovery and Nomenclature of S100 Proteins

The S100 protein family traces its origin to 1965, when Blake Moore isolated a highly soluble fraction from bovine brain tissue that precipitated in 100% saturated ammonium sulfate solution—hence designated "S100" [1] [4] [9]. Initial biochemical characterization revealed this fraction contained two predominant proteins, S100B (a ββ homodimer) and S100A1 (an αβ heterodimer). Subsequent research identified additional members using tissue-specific isolation and immunological techniques.

Nomenclature evolved from tissue-based aliases (e.g., "calgizzarin" for S100A11) to a systematic genetic classification. The HUGO Gene Nomenclature Committee (HGNC) now designates S100 genes with an "S100" prefix followed by a letter/number combination (e.g., S100A1, S100B) based on chromosomal location and sequence homology [1] [5]. Most genes cluster within the Epidermal Differentiation Complex (EDC) on human chromosome 1q21, though exceptions exist (e.g., S100B on chromosome 21). S100C was reclassified as S100A11 upon recognition of its position within this genetic locus [4] [5].

Phylogenetic Distribution and Evolutionary Significance

S100 proteins exhibit a lineage-restricted distribution, appearing exclusively in chordates. Genomic analyses reveal:

  • Jawless Vertebrates (e.g., Lamprey): Possess primitive S100-like proteins lacking clear orthology to gnathostome S100s [10].
  • Cartilaginous Fish (e.g., Shark): Harbor at least five S100 genes, including early forms of S100A1, S100B, and S100P, confirming an ancient origin predating the bony fish-tetrapod divergence (~460 million years ago) [5] [10].
  • Teleost Fish (e.g., Zebrafish, Pufferfish): Display a repertoire of 13-14 S100 genes. Six subfamilies (S100A1, S100A10/11, S100B, S100P, S100Z) are conserved with mammals, alongside eight teleost-specific innovations (e.g., S100I, S100V) resulting from local gene duplications [10].
  • Tetrapods: Feature expansions within the 1q21 locus. Mammals possess 21 S100 genes, including S100A11.
  • Table 1: Phylogenetic Distribution of Select S100 Subfamilies
    S100 SubfamilyJawless FishCartilaginous FishTeleost FishMammalsNotes
    S100A1/A11-++ (A1, A10a/b, A11)+A10/A11 divergence in teleosts
    S100B-+++Highly conserved neural expression
    S100P-+++Involved in epithelial functions
    S100Z-?++Limited functional data
    S100I (Ictacalcin)--+-Teleost-specific; calcium sensor
    S100V--+-Teleost-specific; function unknown

A key evolutionary mechanism involves tandem gene duplication within the 1q21 EDC locus, facilitated by chromosomal rearrangements. This generated four conserved ancestral subgroups prior to mammalian radiation:

  • S100A2/A3/A4/A5/A6
  • S100A1/A10/A11/B/P/Z
  • S100A13/A14/A16
  • S100A7s/A8/A9/A12/G [5].

S100A11 resides within subgroup 2, sharing close ancestry with S100A10 and S100A1. Strong purifying selection acts on coding sequences, preserving core structural and functional domains across vertebrates [10].

Structural Classification of S100 Proteins: EF-Hand Motifs and Dimerization

S100 proteins are defined by a conserved dimeric architecture built from two EF-hand calcium-binding motifs per monomer:

  • N-terminal "Pseudo" EF-hand: A 14-amino-acid loop coordinating Ca²⁺ primarily via backbone carbonyl oxygen atoms (positions 1, 4, 6, 9). This S100-specific motif exhibits lower calcium affinity (Kd ~10⁻⁴ to 10⁻⁵ M) and confers structural uniqueness compared to other EF-hand proteins like calmodulin [1] [3] [8].
  • C-terminal Canonical EF-hand: A 12-amino-acid loop binding Ca²⁺ with higher affinity (Kd ~10⁻⁵ to 10⁻⁷ M) via side-chain oxygen ligands arranged in pentagonal bipyramidal geometry (positions 1, 3, 5, 7, 9, 12). Position 12 invariably features a bidentate glutamate (Glu) residue [1] [6] [8].

Calcium binding induces a large conformational change: helices III and IV reorient, exposing a hydrophobic cleft critical for target protein interaction. This "calcium switch" mechanism is fundamental to S100 signaling [1] [4].

Dimerization: Most S100 proteins form stable, symmetric homodimers (e.g., S100A11/S100A11) or heterodimers (e.g., S100A8/S100A9, calprotectin) via non-covalent interactions between subunit helices I and IV. Dimer interfaces involve hydrophobic residues and are stabilized by salt bridges. Dimer formation precedes and is often essential for high-affinity calcium binding and target recognition [1] [9]. S100A11 predominantly forms homodimers.

  • Table 2: Key Structural Features of S100 Proteins (Exemplified by S100A11)
    FeatureCharacteristicsFunctional Implication
    N-terminal EF-hand14-residue loop; Ca²⁺ coordinated by backbone O (Asp1, Gly4, Asp6, Asp9); Lower affinity (Kd ~10⁻⁴ M)S100-specific signature; Initial calcium sensor; Modulates global conformation
    C-terminal EF-hand12-residue loop; Ca²⁺ coordinated by side-chain O (Asp1, Asp3, Asp5, water/Glu9, Glu12); Higher affinity (Kd ~10⁻⁶ M)Drives major conformational change; Exposes hydrophobic target-binding cleft
    Dimer InterfaceFormed by Helix I and Helix IV; Hydrophobic core (e.g., Phe, Leu, Ile) + Salt bridges (e.g., Arg, Glu)Stabilizes dimer essential for function; Allows hetero/homodimerization
    Hinge RegionFlexible linker between EF-hands (~8 residues); Variable sequenceInfluences dynamics of calcium-induced conformational change; Contributes to target specificity
    Metal SelectivityBinds Ca²⁺, Zn²⁺, Cu²⁺; Zn²⁺ often binds at dimer interface (Cys/His residues); Modulates Ca²⁺ affinity/functionEnables integration of multiple signaling inputs; Can induce oligomerization (e.g., S100A9)

Beyond calcium, many S100 proteins, including S100A11, bind transition metals (Zn²⁺, Cu²⁺) at distinct sites (often involving Cys and His residues at the dimer interface or C-terminus). Zinc binding typically occurs with μM affinity and can potentiate calcium binding, alter oligomerization state (e.g., S100A9 tetramerization), or directly influence target interactions [2] [7]. This multimodal metal sensing allows S100 proteins like S100A11 to integrate diverse cellular signals.

Properties

CAS Number

146909-89-9

Product Name

S100C protein

Molecular Formula

C28H26Cl2N2Pd2.2C5H5.2Fe

Synonyms

S100C protein

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